(2E)-2-Hydroxyimino-acetic acid

Catalog No.
S12197778
CAS No.
M.F
C2H3NO3
M. Wt
89.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-2-Hydroxyimino-acetic acid

Product Name

(2E)-2-Hydroxyimino-acetic acid

IUPAC Name

(2Z)-2-hydroxyiminoacetic acid

Molecular Formula

C2H3NO3

Molecular Weight

89.05 g/mol

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1-

InChI Key

PBZUAIHRZUBBAJ-IWQZZHSRSA-N

Canonical SMILES

C(=NO)C(=O)O

Isomeric SMILES

C(=N\O)\C(=O)O

(2E)-2-Hydroxyimino-acetic acid, also known as hydroxyiminopropanoic acid, is an organic compound characterized by the presence of both a hydroxyl and an oxime functional group attached to an acetic acid backbone. Its molecular formula is C2H3N1O3C_2H_3N_1O_3 and it has a molecular weight of approximately 89.05 g/mol. The compound features a double bond configuration (E) at the oxime position, which influences its reactivity and biological properties.

Due to its functional groups:

  • Oxidation: The oxime group may undergo oxidation to yield corresponding nitroso or nitro derivatives.
  • Reduction: Reduction of the oxime can convert it into an amine.
  • Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives with different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. These reactions allow for the synthesis of a range of derivatives that can be tailored for specific applications.

Research into the biological activity of (2E)-2-Hydroxyimino-acetic acid suggests potential roles in metabolic pathways and enzyme interactions. The compound may exhibit antimicrobial properties and has been investigated for its anticancer potential. Its oxime structure allows it to form hydrogen bonds with active sites in enzymes, potentially inhibiting their activity, while its amino acid moiety facilitates cellular uptake.

The synthesis of (2E)-2-Hydroxyimino-acetic acid typically involves:

  • Reaction of Glycine: One common method is the reaction of glycine with an appropriate oxime derivative under controlled conditions, often in aqueous media with a catalyst.
  • Industrial Production: For large-scale synthesis, processes are optimized to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

These methods ensure that the compound can be produced efficiently for research and industrial applications.

(2E)-2-Hydroxyimino-acetic acid has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
  • Medicine: Investigated for therapeutic effects, including antimicrobial and anticancer activities.
  • Industry: Used in synthesizing specialty chemicals and pharmaceuticals.

The versatility of this compound makes it valuable in both research and commercial contexts.

Studies on the interactions of (2E)-2-Hydroxyimino-acetic acid with biological targets reveal its potential mechanisms of action. The oxime group can interact with enzymes by forming hydrogen bonds, which may inhibit their function. Additionally, the amino acid structure allows it to engage with cellular transporters, enhancing its bioavailability within biological systems.

Several compounds share structural similarities with (2E)-2-Hydroxyimino-acetic acid. Notable examples include:

  • Glyoxylic Acid Oxime
  • Glycolic Acid Monohydrate
  • Glyoxylic Acid Aldoxime
  • Hydroxyiminodiacetic Acid
  • 2-Oxoacetic Acid Hydrate

Uniqueness

What sets (2E)-2-Hydroxyimino-acetic acid apart is its unique combination of an oxime and an amino acid moiety, which bestows distinct chemical and biological properties. This dual functionality allows it to participate in diverse

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

89.011292958 g/mol

Monoisotopic Mass

89.011292958 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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